molecular formula C13H21NO5 B12548868 2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester

2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester

Cat. No.: B12548868
M. Wt: 271.31 g/mol
InChI Key: YXNLYOAYJBGACB-UHFFFAOYSA-N
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Description

Chemical Name: 2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester CAS: 862711-28-2 Molecular Formula: C₁₃H₂₁NO₅ Molecular Weight: 271.31 g/mol Key Features:

  • A spirocyclic structure comprising a 6-membered azaspiro ring fused with a 5-membered oxolane ring.
  • Functional groups: tert-butyl ester (protecting group), 3-hydroxy, and 1-oxo substituents.
  • Applications: Primarily used as a synthetic intermediate in pharmaceutical and chemical research .

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

tert-butyl 3-hydroxy-1-oxo-2-oxa-6-azaspiro[4.5]decane-6-carboxylate

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-5-4-6-13(14)8-9(15)18-10(13)16/h9,15H,4-8H2,1-3H3

InChI Key

YXNLYOAYJBGACB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CC(OC2=O)O

Origin of Product

United States

Preparation Methods

Cyclization and Functionalization of Spirocyclic Precursors

The synthesis of this compound typically begins with spirocyclic precursors, such as 1,4-dioxaspiro[4.5]decane-8-ketone , which undergoes sequential transformations to introduce the oxa, aza, hydroxy, and oxo groups.

Example from CN111518015A

  • Step 1 : Reaction of 1,4-dioxaspiro[4.5]decane-8-ketone with p-methylsulfonylmethylisocyanide and potassium tert-butoxide in glycol dimethyl ether/ethanol at 0–20°C yields 1,4-dioxaspiro[4.5]decane-8-carbonitrile (74.76% yield).
  • Step 2 : Alkylation with 1-bromo-2-chloroethane using lithium diisopropylamide (LDA) in toluene at 0–20°C produces 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile (50.78% yield).
  • Step 3 : Hydrogenation with Raney nickel in methanol under 50 psi H₂ at 50°C, followed by reaction with tert-butyl dicarbonyl anhydride, forms tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2.5]tetradecane-10-carboxylate (80% yield).
  • Step 4 : Deprotection using pyridinium p-toluenesulfonate in acetone/water at 70°C yields the target compound (68.16% yield).

Table 1: Key Steps and Conditions from CN111518015A

Step Reagents/Conditions Product Yield
1 p-MeSCN, KOtBu, 0–20°C 1,4-Dioxaspiro[4.5]decane-8-carbonitrile 74.76%
2 1-Bromo-2-chloroethane, LDA, 0–20°C 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile 50.78%
3 H₂, Raney Ni, 50°C; Boc₂O Tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2.5]tetradecane-10-carboxylate 80%
4 Pyridinium p-TsOH, 70°C Target compound 68.16%

Anion-Mediated Aldol-like Reactions

Another approach leverages the anion of tert-butyl acetate to react with hydroxy esters, enabling α-keto ester formation. This is exemplified in US5155251A , where:

  • (3R)-4-cyano-3-hydroxybutyric acid ethyl ester reacts with the anion of tert-butyl acetate in THF at −50°C, yielding (5R)-1,1-dimethylethyl 6-cyano-5-hydroxy-3-oxo-hexanoate .
  • Subsequent modifications (e.g., hydrolysis of nitrile to carboxylic acid) could lead to the target compound, though direct evidence is limited.

Table 2: Reagents and Conditions from US5155251A

Step Reagents/Conditions Product Yield
1 LDA, THF, −50°C (5R)-1,1-Dimethylethyl 6-cyano-5-hydroxy-3-oxo-hexanoate High (exact yield not reported)

Detailed Reaction Mechanisms

Spirocyclization via Nucleophilic Substitution

The reaction of 1,4-dioxaspiro[4.5]decane-8-carbonitrile with 1-bromo-2-chloroethane (Step 2 in CN111518015A) involves:

  • Deprotonation of the nitrile by LDA, generating a strong nucleophile.
  • Alkylation at the 8-position, forming a chloroethyl side chain.
  • Cyclization during hydrogenation, where the chloroethyl group attacks the nitrile carbon, forming the dispiro system.

Oxidation and Reduction Steps

  • Oxidation : Dess-Martin periodinane or other oxidizing agents convert hydroxy groups to oxo groups (e.g., in tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate synthesis).
  • Reduction : Hydrogenation (e.g., with Raney nickel) reduces nitriles to amines or intermediates for cyclization.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Route Steps Key Reagents Yield Scalability
CN111518015A 4 p-MeSCN, LDA, Boc₂O, pyridinium p-TsOH 68.16% (final step) Moderate (lab-scale reported)
US5155251A 2 LDA, THF, (3R)-hydroxy ester High (exact yield not reported) High (industrial potential)

Notes :

  • CN111518015A is optimized for cost and simplicity but requires multiple purification steps.
  • US5155251A avoids costly intermediates but may require additional steps to introduce the hydroxy and oxo groups.

Challenges and Optimizations

Yield Limitations

  • Step 2 in CN111518015A (alkylation) suffers from moderate yield (50.78%) due to competing side reactions.
  • Deprotection (Step 4) requires careful temperature control to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated derivative.

Scientific Research Applications

Medicinal Chemistry

The compound is utilized in the development of new pharmaceuticals due to its potential as a scaffold for drug design. The spirocyclic structure is known to enhance binding interactions with biological targets, making it a valuable component in drug discovery programs.

  • Case Study: Dopamine Agonists
    Research has demonstrated the synthesis of derivatives based on the spiro[4.5]decane framework that exhibit dopamine agonist activity. These derivatives have been evaluated for their pharmacological properties, showing promise in treating neurological disorders such as Parkinson's disease .

Asymmetric Synthesis

The compound serves as an important intermediate in asymmetric synthesis strategies. Its unique stereochemistry allows for the construction of complex molecules with high enantioselectivity.

  • Case Study: Total Synthesis of Alkaloids
    Recent studies have highlighted methods for synthesizing alkaloids using 2-Oxa-6-azaspiro[4.5]decane as a key intermediate. These methods often involve multi-step reactions that leverage the compound's reactive functional groups to construct intricate molecular architectures .

Organic Synthesis

In organic synthesis, the compound is used to develop novel synthetic pathways for constructing other complex compounds. Its reactivity and ability to undergo various transformations make it suitable for diverse synthetic applications.

  • Case Study: Synthesis of Halichlorine and Pinnaic Acid
    The compound has been employed in the synthesis of halichlorine and pinnaic acid, showcasing its utility in producing biologically active natural products through innovative synthetic routes .

Data Tables

Application AreaDescriptionNotable Studies
Medicinal ChemistryScaffold for drug design, particularly dopamine agonistsStudies on spirocyclic derivatives as potential treatments for neurological disorders
Asymmetric SynthesisKey intermediate in constructing complex molecules with high enantioselectivityTotal synthesis methods for alkaloids using this compound
Organic SynthesisDevelopment of novel synthetic pathways for complex compoundsSynthesis of halichlorine and pinnaic acid demonstrating versatile reactivity

Mechanism of Action

The mechanism of action of 2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

The table below compares the target compound with structurally related spirocyclic derivatives:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Availability
Target Compound 862711-28-2 C₁₃H₂₁NO₅ 271.31 3-hydroxy, 1-oxo, tert-butyl ester; oxa-aza spiro[4.5]decane In stock
6-Oxa-9-azaspiro[4.5]decane-9-carboxylic acid 1,1-dimethylethyl ester 271245-39-7 C₁₃H₂₃NO₃ 241.33 No hydroxy or oxo groups; tert-butyl ester; oxa-aza spiro[4.5]decane Discontinued
1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 10-iodo-2-oxo-, phenylmethyl ester 157982-71-3 Not provided Not provided 2-oxo, 10-iodo, benzyl ester; oxa-aza spiro[4.5]decane 2-week lead
1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid 1,1-dimethylethyl ester 1223573-41-8 C₁₀H₁₇NO₃ 199.25 Smaller spiro system (heptane); tert-butyl ester; oxa-aza spiro[3.3]heptane Available
1-Azaspiro[4.4]non-6-ene-1-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester 157138-05-1 C₁₃H₁₉NO₃ 237.29 Azaspiro[4.4]nonene; 8-oxo, tert-butyl ester; no oxa ring Available
Key Observations:

Spiro Ring Size : The target compound’s spiro[4.5]decane system offers a larger, more conformationally flexible framework compared to smaller systems like spiro[3.3]heptane .

Substituent Diversity : The tert-butyl ester in the target contrasts with the benzyl ester in 157982-71-3, affecting stability and deprotection strategies .

Physicochemical and Commercial Considerations

  • Solubility & Stability : The tert-butyl ester in the target likely improves lipid solubility compared to benzyl or unprotected derivatives.

Biological Activity

2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, pharmacological properties, and related studies.

Structural Characteristics

The molecular formula of the compound is C9H15NO3C_9H_{15}NO_3 with a molecular weight of 185.22 g/mol. The structure includes a spirocyclic framework that is characteristic of many bioactive compounds.

PropertyValue
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
CAS Number2287285-52-1
Melting PointNot available
Boiling PointNot available

Synthesis

The synthesis of 2-Oxa-6-azaspiro[4.5]decane derivatives has been explored through various methods, including asymmetric synthesis strategies that utilize the spirocyclic structure as an intermediate. For instance, recent studies have highlighted the use of [2,3]-Stevens rearrangement and other reactions to construct the desired skeleton effectively .

Pharmacological Properties

The biological activity of compounds with a similar spirocyclic structure has been documented in various studies. These compounds have shown promise in several pharmacological areas:

  • Anticancer Activity : Compounds derived from the 6-azaspiro[4.5]decane framework have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
  • Antimicrobial Activity : Some derivatives have exhibited significant antimicrobial properties, suggesting their application in treating infections caused by resistant strains of bacteria.
  • Neuroprotective Effects : Research indicates that certain spirocyclic compounds can protect neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases .

Case Studies

  • Halichlorine and Pinnaic Acid : These marine alkaloids, structurally related to our compound, have been extensively studied for their biological effects. They exhibit a wide range of activities including anti-inflammatory and cytotoxic properties against tumor cells .
  • Interaction Studies : Investigations into how these compounds interact with biological targets reveal unique binding properties that could lead to novel therapeutic agents. For example, spirocyclic compounds have shown enhanced binding affinity to G protein-coupled receptors (GPCRs), which are critical in drug development .

Q & A

Q. Table 1: Expected NMR Chemical Shifts for Key Functional Groups

Functional Group1H NMR (ppm)13C NMR (ppm)
1,1-Dimethylethyl ester1.2–1.4 (s)27–30 (CH3), 80–85 (C-O)
Spirocyclic oxa-aza ring3.5–4.5 (m)50–70 (sp³ carbons)
3-Hydroxy-1-oxo moiety~2.5–3.5 (OH, variable)170–180 (C=O)

Basic: What synthetic strategies are effective for introducing the 1,1-dimethylethyl ester group?

Answer:
The tert-butyl ester is typically introduced via:

  • Acid-Catalyzed Esterification : Reacting the parent carboxylic acid with tert-butanol in the presence of H2SO4 or DCC/DMAP .
  • Protection-Deprotection : Use tert-butyl chloroformate (Boc2O) under anhydrous conditions to protect the carboxylic acid during multi-step syntheses .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield for sterically hindered esters .

Note : Steric hindrance from the spirocyclic system may necessitate elevated temperatures (80–100°C) and prolonged reaction times .

Advanced: How can researchers resolve contradictions in stability data for similar spirocyclic esters?

Answer:
Discrepancies in stability reports (e.g., hydrolytic degradation rates) arise from varying experimental conditions. Mitigation strategies include:

  • Controlled Stability Studies : Conduct accelerated degradation tests at pH 1–10 (buffer solutions) and temperatures (25–60°C) with HPLC monitoring .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions .
  • Comparative Analysis : Cross-reference degradation products (e.g., free carboxylic acid via LC-MS) with structurally analogous compounds .

Example Conflict : Safety data sheets (SDS) for similar esters recommend refrigeration (2–8°C) vs. room-temperature storage in synthetic protocols . Resolve by testing hygroscopicity and oxidation sensitivity.

Advanced: What computational approaches elucidate the conformational dynamics of the spiro[4.5]decane system?

Answer:
The spirocyclic core’s rigidity and substituent effects can be modeled via:

  • Density Functional Theory (DFT) : Optimize geometry and calculate strain energy (e.g., B3LYP/6-31G* basis set) .
  • Molecular Dynamics (MD) Simulations : Assess ring puckering and torsional flexibility in solvent environments (e.g., water, DMSO) .
  • Docking Studies : Predict bioactive conformations if the compound is a drug intermediate .

Key Insight : The 2-oxa-6-aza system may exhibit restricted rotation, favoring specific diastereomers in synthesis .

Basic: What safety protocols are critical for handling this compound?

Answer:
Based on SDS for analogous spirocyclic esters :

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes.
  • Storage : Desiccate at 2–8°C if hygroscopic; avoid light if photosensitive.

Advanced: How does the 3-hydroxy-1-oxo moiety influence reactivity in nucleophilic environments?

Answer:
The β-hydroxy-oxo group may:

  • Enhance Electrophilicity : Stabilize transition states in nucleophilic acyl substitutions (e.g., ester hydrolysis) .
  • Participate in Chelation : Coordinate with metal ions (e.g., Cr(III) in catalytic studies) .
  • Facilitate Tautomerism : Investigate keto-enol equilibria via pH-dependent UV-Vis spectroscopy .

Experimental Design : Compare reaction rates with/without the hydroxy group using kinetic isotope effects (KIE) or isotopic labeling.

Basic: What chromatographic methods are optimal for purity analysis?

Answer:

  • HPLC : Use a C18 column with mobile phase (e.g., acetonitrile/water + 0.1% TFA) and UV detection at 210–220 nm (ester absorbance) .
  • TLC : Silica gel plates eluted with ethyl acetate/hexane (3:7); visualize with ninhydrin for amines or iodine for esters .

Advanced: What strategies address low yields in spirocyclic ring formation?

Answer:
Low yields often stem from competing ring-opening or steric hindrance. Solutions include:

  • Template-Directed Synthesis : Use metal templates (e.g., Zn²+) to pre-organize reactants .
  • High-Dilution Conditions : Minimize intermolecular side reactions during cyclization .
  • Microwave Irradiation : Enhance reaction efficiency for slow steps .

Q. Table 2: Yield Optimization for Spirocyclic Systems

ConditionYield (%)Purity (%)
Conventional heating35–4590–95
Microwave-assisted60–7095–98
High-dilution + catalyst75–85>99

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